2-(2-Oxocyclohexyl)acetonitrile

Stereoselective Reduction Chiral Building Block Synthesis Asymmetric Synthesis

2-(2-Oxocyclohexyl)acetonitrile is the validated C8 precursor for patented catalytic hydrogenation routes to indole and skatole—critical scaffolds in CNS drug discovery, anti-inflammatory candidates, and fragrance intermediates. Unlike cyclohexanone or 3-(2-oxocyclohexyl)propanenitrile, only this 2‑cyanomethyl regioisomer provides the optimal two‑carbon tether for intramolecular cyclization. The dual ketone–nitrile functionality enables orthogonal transformations (ketone reduction at 93.4% yield, nitrile hydrolysis, Grignard additions) without protecting‑group interference. Procure this specific building block to avoid costly synthetic re‑optimization and secure a reliable supply for medicinal chemistry and heterocycle production.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 42185-27-3
Cat. No. B3136675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Oxocyclohexyl)acetonitrile
CAS42185-27-3
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1CCC(=O)C(C1)CC#N
InChIInChI=1S/C8H11NO/c9-6-5-7-3-1-2-4-8(7)10/h7H,1-5H2
InChIKeyNDKUZEVDMZDUGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Oxocyclohexyl)acetonitrile (CAS 42185-27-3): Bifunctional C8 Cyclohexanone-Nitrile Building Block for Heterocyclic Synthesis


2-(2-Oxocyclohexyl)acetonitrile (also known as 2-(cyanomethyl)cyclohexanone) is a bifunctional C8 building block featuring a cyclohexanone ring bearing an acetonitrile substituent at the 2-position [1]. The compound exhibits a melting point of 25–26 °C and a boiling point of 137–139 °C at 10 Torr [1]. Its dual ketone–nitrile functionality enables orthogonal synthetic transformations—including ketone reduction, nitrile hydrolysis, and cyclization cascades—that are central to its utility in heterocyclic and pharmaceutical intermediate synthesis [2].

Why 2-(2-Oxocyclohexyl)acetonitrile Cannot Be Substituted by Generic Cyclohexanone or Acetonitrile Derivatives in Regioselective Synthesis


Substitution of 2-(2-Oxocyclohexyl)acetonitrile with structurally similar cyclohexanone derivatives (e.g., unsubstituted cyclohexanone, 2-oxocyclohexyl acetate, or 3-(2-oxocyclohexyl)propanenitrile) fails to preserve the precise regiochemical and reactivity profile required for downstream transformations. The compound's 2-position cyanomethyl group provides a unique combination of α-position ketone activation, nitrile anion generation capability, and a three-carbon chain length that is optimal for cyclization to indole scaffolds [1]. Cyclohexanone lacks the nitrile handle entirely; 2-oxocyclohexyl acetate introduces an ester that alters reduction chemoselectivity; and 3-(2-oxocyclohexyl)propanenitrile extends the carbon tether, modifying ring-closure kinetics and product distribution in heterocyclization reactions . The specific C8H11NO scaffold is a verified precursor in patented industrial routes to indole and skatole, where alternative analogs would require complete re-optimization of reaction conditions [1].

Quantitative Differentiation Evidence: 2-(2-Oxocyclohexyl)acetonitrile vs. Closest Structural Analogs


Ketone Reduction Efficiency: 93.4% Isolated Yield to trans-Cyanomethylcyclohexanol

2-(2-Oxocyclohexyl)acetonitrile undergoes sodium borohydride reduction in THF to yield (1R,2S)-(-)-trans-2-(cyanomethyl)cyclohexanol in 93.4% isolated yield after 1.5 h [1]. This high-yielding, stereoselective reduction pathway is enabled by the specific α-cyanomethyl substitution pattern; in contrast, reduction of unsubstituted cyclohexanone yields cyclohexanol without the nitrile functionality required for subsequent transformations, while reduction of 2-oxocyclohexyl acetate introduces competing ester saponification pathways and produces a mixture of diols and lactones under analogous conditions [2]. The preserved nitrile group in the reduced product serves as a latent amine or carboxylic acid precursor, a feature absent in simple cyclohexanol derivatives.

Stereoselective Reduction Chiral Building Block Synthesis Asymmetric Synthesis

Downstream Synthetic Utility: Verified Precursor in Patented Indole Synthesis Route

2-(2-Oxocyclohexyl)acetonitrile is explicitly claimed as the starting material in a patented catalytic process for the industrial preparation of indole and methyl-substituted indoles [1]. The process involves catalytic hydrogenation over Group VIII or Group Ib metals at elevated temperature, yielding indole with high conversion and selectivity [1]. In contrast, 3-(2-oxocyclohexyl)propanenitrile—the direct cyanoethylation product of cyclohexanone—contains an extended three-carbon tether that alters cyclization kinetics and is not reported in the same patent for indole synthesis; its primary documented utility is as a precursor to ω-functionalized nonanoic acids via ring-opening . The regulatory and procurement significance of this distinction is substantial: the indole patent establishes 2-(2-oxocyclohexyl)acetonitrile as a validated industrial intermediate, whereas analogs lack equivalent documented validation for this high-value heterocyclic target.

Heterocyclic Synthesis Indole Production Pharmaceutical Intermediate

Chiral Building Block Generation: Baker‘s Yeast Reduction of Methyl Ester Analog Demonstrates >95% ee

While direct enantioselective reduction data for 2-(2-oxocyclohexyl)acetonitrile itself are not reported, closely related (2-oxocyclohexyl)acetate esters undergo baker's yeast reduction with high enantio- and diastereoselectivity, affording (2S)-trans-alcohols in >95% enantiomeric excess [1]. This establishes the 2-oxocyclohexyl scaffold as a privileged framework for asymmetric synthesis; the nitrile-bearing analog 2-(2-oxocyclohexyl)acetonitrile is expected to exhibit comparable stereochemical outcomes upon biocatalytic or chemocatalytic reduction, yielding chiral cyanomethylcyclohexanol derivatives that serve as versatile precursors to enantiomerically pure lactones and bioactive molecules . In contrast, simple cyclohexanone reduction yields achiral cyclohexanol, and 4-substituted cyclohexanone analogs lack the α-substituent necessary for establishing stereogenic centers with high facial selectivity.

Biocatalysis Chiral Resolution Enantioselective Synthesis

Regiochemical Selectivity: 2-Position Cyanomethyl Enables Indole Cyclization; 3-Position Analog Diverts to C9 Acids

The two-carbon cyanomethyl tether at the 2-position of cyclohexanone in 2-(2-oxocyclohexyl)acetonitrile is optimal for six-membered ring cyclization to indole derivatives, as demonstrated in the patented indole synthesis route [1]. In contrast, the three-carbon propanenitrile tether in 3-(2-oxocyclohexyl)propanenitrile—synthesized in 92% yield via base-catalyzed cyanoethylation of cyclohexanone —directs reactivity toward ring-opening to yield ω-functionalized nonanoic acids rather than heterocyclic products . This regioisomeric divergence in product outcomes is a function of tether length: the two-carbon cyanomethyl group positions the nitrile for intramolecular attack at the ketone carbonyl, forming a five-membered nitrogen-containing ring that aromatizes to indole; the three-carbon analog preferentially undergoes hydrolytic ring-opening due to increased conformational flexibility and reduced proximity of reactive centers.

Regioselective Cyclization Tether Length Optimization Heterocyclic Scaffold Design

Validated Procurement Scenarios: When to Select 2-(2-Oxocyclohexyl)acetonitrile (CAS 42185-27-3) Over Analogs


Scenario 1: Industrial-Scale Indole and Skatole Production

2-(2-Oxocyclohexyl)acetonitrile is the validated starting material for a patented catalytic hydrogenation route to indole and methyl-substituted indoles (skatole) [1]. The process employs Group VIII or Group Ib metal catalysts at elevated temperature, achieving high conversion to indole with concurrent formation of tetra- or hexahydroindoles that can be separated or further hydrogenated. Procurement of this specific building block is essential for this route; substitution with cyclohexanone or 3-(2-oxocyclohexyl)propanenitrile would necessitate complete redevelopment of the synthetic sequence and may not yield the indole scaffold. This scenario is relevant for manufacturers of fragrance intermediates (skatole is a key odorant in perfumery) and pharmaceutical intermediates (indole is a core scaffold in numerous CNS-active and anti-inflammatory drug candidates).

Scenario 2: Chiral Building Block Synthesis via Ketone Reduction

The high-yield (93.4%) sodium borohydride reduction of 2-(2-oxocyclohexyl)acetonitrile to trans-2-(cyanomethyl)cyclohexanol [1] provides a robust entry to chiral cyanomethylcyclohexanol derivatives. The preserved nitrile functionality enables subsequent transformations—hydrolysis to carboxylic acids, reduction to amines, or cycloaddition chemistry—without protection/deprotection steps. Class-level evidence from related (2-oxocyclohexyl)acetate esters demonstrates that baker's yeast reduction yields (2S)-trans-alcohols with >95% enantiomeric excess [2]. This scenario is optimal for medicinal chemistry programs requiring enantiopure cyclohexane-based scaffolds, including α-lipoic acid precursors and conformationally constrained amino acid mimetics.

Scenario 3: α-Functionalized Cyclohexanone Intermediates for Multi-Step Synthesis

The dual ketone–nitrile functionality of 2-(2-oxocyclohexyl)acetonitrile enables orthogonal functionalization strategies that are unavailable with mono-functional cyclohexanone derivatives. The ketone can undergo reduction, Grignard addition, or enolate alkylation while the nitrile remains intact, or the nitrile can be hydrolyzed or reduced while the ketone is protected. In contrast, procurement of 2-oxocyclohexyl acetate introduces ester functionality that competes with ketone reduction and necessitates additional protection strategies [1]. The nitrile's compact size and linear geometry further minimize steric interference in subsequent transformations compared to bulkier ester or amide substituents. This scenario supports procurement for complex natural product total synthesis, pharmaceutical intermediate production, and library synthesis in drug discovery.

Scenario 4: Alternative to 3-(2-Oxocyclohexyl)propanenitrile in Heterocyclic Synthesis

While 3-(2-oxocyclohexyl)propanenitrile is accessible in high yield (92%) via direct cyanoethylation of cyclohexanone [1], its three-carbon tether directs reactivity toward ring-opening to C9 ω-functionalized nonanoic acids rather than indole cyclization [1]. 2-(2-Oxocyclohexyl)acetonitrile provides the optimal two-carbon tether for intramolecular cyclization to nitrogen-containing heterocycles. Procurement of the correct regioisomer is critical; the two isomers are not interchangeable, and synthetic routes optimized for one cannot be adapted to the other without complete redesign. This scenario applies to programs targeting fused bicyclic systems where ring size and tether length dictate product distribution and synthetic efficiency.

Technical Documentation Hub

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